molecular formula C8H7N3O3S B12957135 Methyl 3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate

Methyl 3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate

Cat. No.: B12957135
M. Wt: 225.23 g/mol
InChI Key: AIGJTSPVUWHYKU-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate is an organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon In this case, the compound contains nitrogen and sulfur atoms within its ring structure

Preparation Methods

The synthesis of Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate typically involves multi-step organic reactions. One common method involves the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide . This reaction results in the formation of the desired heterocyclic ring structure. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine, phenylhydrazine, and sodium sulfide . For example, the compound reacts with hydrazine to form hydrazone derivatives, which can further undergo cyclization to form pyrazole derivatives. These reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Scientific Research Applications

This compound has several scientific research applications. In medicinal chemistry, it is studied for its potential as an anti-inflammatory and anticancer agent . Its unique ring structure allows it to interact with various biological targets, making it a promising candidate for drug development. In materials science, the compound is explored for its potential use in the synthesis of novel materials with unique properties. Additionally, it is used as an intermediate in the synthesis of other complex organic compounds .

Mechanism of Action

The mechanism of action of Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes, leading to a decrease in the production of pro-inflammatory molecules . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. The exact molecular pathways involved may vary depending on the specific biological target.

Comparison with Similar Compounds

Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate can be compared to other heterocyclic compounds such as pyridazines and pyridazinones . These compounds also contain nitrogen atoms within their ring structures and exhibit a wide range of biological activities. the presence of the sulfur atom in this compound provides it with unique chemical properties, making it distinct from other similar compounds. Some similar compounds include pyridazine, pyridazinone, and their derivatives .

Properties

Molecular Formula

C8H7N3O3S

Molecular Weight

225.23 g/mol

IUPAC Name

methyl 3-oxo-4H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate

InChI

InChI=1S/C8H7N3O3S/c1-14-8(13)4-2-9-7-6(10-4)11-5(12)3-15-7/h2H,3H2,1H3,(H,10,11,12)

InChI Key

AIGJTSPVUWHYKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C(=N1)NC(=O)CS2

Origin of Product

United States

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